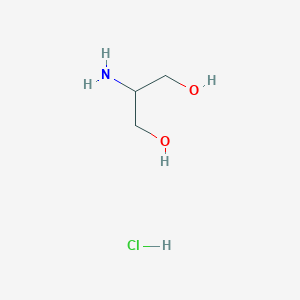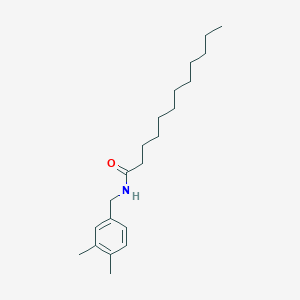![molecular formula C9H9NO4 B027102 2-[Amino(carboxy)methyl]benzoic acid CAS No. 106871-70-9](/img/structure/B27102.png)
2-[Amino(carboxy)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Amino(carboxy)methyl]benzoic acid, also known as glycine-4-carboxybenzylamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is an amino acid derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism Of Action
The mechanism of action of 2-[Amino(carboxy)methyl]benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
In addition to its potential applications in cancer research, 2-[Amino(carboxy)methyl]benzoic acid has been studied for its biochemical and physiological effects. This compound has been shown to modulate the activity of various enzymes involved in metabolic pathways, including the urea cycle and the citric acid cycle. Additionally, 2-[Amino(carboxy)methyl]benzoic acid has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[Amino(carboxy)methyl]benzoic acid in laboratory experiments include its high purity and low toxicity. Additionally, this compound is relatively easy to synthesize and has been shown to be effective in inhibiting cancer cell growth in vitro and in vivo. However, the limitations of using 2-[Amino(carboxy)methyl]benzoic acid include its limited solubility in water and its potential to form impurities during synthesis.
Future Directions
There are several future directions for research involving 2-[Amino(carboxy)methyl]benzoic acid. One potential area of study is the development of new cancer therapeutics based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 2-[Amino(carboxy)methyl]benzoic acid and its potential applications in other areas of scientific research, such as radioprotection and inflammation. Finally, future research should focus on optimizing the synthesis of this compound to improve its purity and yield.
Conclusion
2-[Amino(carboxy)methyl]benzoic acid is a promising compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Future research should focus on developing new cancer therapeutics based on this compound, understanding its mechanism of action, and optimizing its synthesis.
Synthesis Methods
The synthesis of 2-[Amino(carboxy)methyl]benzoic acid has been achieved through various methods, including the reaction of 4-carboxybenzyl chloride with glycine, the reaction of 4-carboxybenzaldehyde with glycine methyl ester, and the reaction of 4-carboxybenzaldehyde with glycine ethyl ester. These methods have been optimized to produce high yields of the compound with minimal impurities.
Scientific Research Applications
2-[Amino(carboxy)methyl]benzoic acid has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapeutics. Additionally, 2-[Amino(carboxy)methyl]benzoic acid has been studied for its potential as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage.
properties
CAS RN |
106871-70-9 |
|---|---|
Product Name |
2-[Amino(carboxy)methyl]benzoic acid |
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-[amino(carboxy)methyl]benzoic acid |
InChI |
InChI=1S/C9H9NO4/c10-7(9(13)14)5-3-1-2-4-6(5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14) |
InChI Key |
CDCVEEXKOMDRGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)


![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)





![2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B27033.png)



